Bicyclo[3.3.1]nonane-2,4-dione
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Overview
Description
Bicyclo[331]nonane-2,4-dione is a bicyclic ketone with the molecular formula C9H12O2 This compound is characterized by its unique bicyclo[331]nonane framework, which consists of two fused cyclohexane rings sharing two carbon atoms
Scientific Research Applications
Bicyclo[3.3.1]nonane-2,4-dione has numerous applications in scientific research:
Mechanism of Action
While the exact mechanism of action of Bicyclo[3.3.1]nonane-2,4-dione is not fully understood, it has been noticed that the bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products . This suggests that the compound may interact with biological systems in a way that contributes to its observed activities.
Future Directions
The future directions of research on Bicyclo[3.3.1]nonane-2,4-dione could involve further exploration of its potential applications in asymmetric catalysis, anticancer therapies, and other areas where its unique properties may be beneficial . Additionally, further studies could focus on improving the synthetic routes for the construction of this compound and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nonane-2,4-dione can be synthesized through several methods. One common approach involves the Dieckmann cyclization of a suitable linear precursor. This method typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to induce cyclization . Another method involves the reaction of bicyclo[3.3.1]nonane-2,6-dione with specific reagents to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale Dieckmann cyclization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: Similar in structure but differs in the position of the ketone groups.
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring fusion pattern.
Uniqueness
Bicyclo[3.3.1]nonane-2,4-dione is unique due to its specific ring structure and the position of its functional groups. This uniqueness imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-5-9(11)7-3-1-2-6(8)4-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEZRBRNKZKXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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